3-methyl-5-(3-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
3-methyl-5-(3-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The structure of this compound consists of a five-membered ring containing two nitrogen atoms and one oxygen atom, with a methyl group and a m-tolyl group attached to the ring.
Preparation Methods
The synthesis of 3-methyl-5-(3-methylphenyl)-1,2,4-oxadiazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. For example, the reaction of m-tolyl hydrazide with methyl chloroformate in the presence of a base can yield the desired oxadiazole compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
3-methyl-5-(3-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced oxadiazole products.
Substitution: The oxadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted oxadiazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties.
Biology: In biological research, 3-methyl-5-(3-methylphenyl)-1,2,4-oxadiazole derivatives have shown promising activities as antimicrobial, antifungal, and anticancer agents.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-methyl-5-(3-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring can form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological macromolecules, leading to inhibition or modulation of their activity. The specific pathways involved vary depending on the target and the biological context.
Comparison with Similar Compounds
3-methyl-5-(3-methylphenyl)-1,2,4-oxadiazole can be compared with other similar oxadiazole compounds, such as:
3-Methyl-5-phenyl-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of a m-tolyl group.
3-Methyl-5-(p-tolyl)-1,2,4-oxadiazole: Similar structure but with a p-tolyl group instead of a m-tolyl group.
3-Methyl-5-(o-tolyl)-1,2,4-oxadiazole: Similar structure but with an o-tolyl group instead of a m-tolyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the m-tolyl group can affect the compound’s electronic properties and steric interactions, leading to distinct behavior compared to its isomers.
Properties
IUPAC Name |
3-methyl-5-(3-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-4-3-5-9(6-7)10-11-8(2)12-13-10/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYNFRRQKNFQNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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